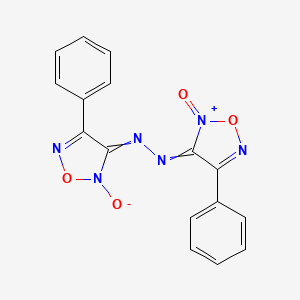![molecular formula C14H6N8S2 B11074085 6H,6'H-7,7'-biimidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B11074085.png)
6H,6'H-7,7'-biimidazo[4,5-e][2,1,3]benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H,8’H-7,7’-BIIMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE is a complex organic compound with the molecular formula C14H6N8S2. It is a derivative of benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring fused to a thiadiazole ring. This compound is known for its unique electronic properties, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H,8’H-7,7’-BIIMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE typically involves the reaction of 2-aminothiophenol with sodium nitrite under acidic conditions to form the benzothiadiazole core. This core is then further modified through a series of reactions to introduce the imidazole groups. The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
8H,8’H-7,7’-BIIMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
8H,8’H-7,7’-BIIMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 8H,8’H-7,7’-BIIMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE exerts its effects is primarily related to its strong electron-withdrawing ability. This property allows it to stabilize negative charges and participate in various electron transfer processes. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, influencing the electronic properties of the systems it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A simpler derivative with similar electronic properties but lacking the additional imidazole groups.
2,1,3-Benzothiadiazole: Another derivative with a different arrangement of the thiadiazole ring, offering distinct reactivity and applications.
Naphtho[1,2-c5,6-c’]bis[2,1,3]thiadiazole: A more complex derivative with extended π-conjugation, used in advanced electronic applications.
Uniqueness
8H,8’H-7,7’-BIIMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE stands out due to its dual imidazole groups, which enhance its electron-accepting capabilities and provide additional sites for functionalization. This makes it particularly valuable in the design of high-performance materials for electronic and optoelectronic applications.
Properties
Molecular Formula |
C14H6N8S2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-(3H-imidazo[4,5-e][2,1,3]benzothiadiazol-7-yl)-3H-imidazo[4,5-e][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C14H6N8S2/c1-3-7-11(21-23-19-7)9-5(1)15-13(17-9)14-16-6-2-4-8-12(10(6)18-14)22-24-20-8/h1-4,19-20H |
InChI Key |
DOKRSLPCYIQOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NSN2)C3=NC(=NC3=C1)C4=NC5=CC=C6C(=NSN6)C5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carbohydrazide](/img/structure/B11074002.png)

![5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B11074014.png)
![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11074015.png)
![3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11074022.png)
![N-{2-[(2,4-dichlorophenyl)carbamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B11074044.png)
![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11074045.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B11074062.png)
![1-Allyl-3',5'-dimethyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074068.png)
![3-acetyl-4-ethyl-1-phenyl-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11074075.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-{4-[5-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11074076.png)
![4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide](/img/structure/B11074077.png)
![N-(4-methylphenyl)-2-[(5,6',6'-trimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetamide](/img/structure/B11074089.png)
![(4-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11074100.png)
